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Compound of Interest

Compound Name: Morpheridine

cat. No.: B1341594

Morpheridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpheridine, a potent synthetic opioid analgesic, is a derivative of pethidine with significantly
higher analgesic activity. This document provides a comprehensive technical overview of
Morpheridine, including its chemical identity, physicochemical properties, synthesis, and
pharmacology. Detailed experimental protocols for its synthesis and the evaluation of its
analgesic effects are presented. Furthermore, this guide illustrates the general opioid receptor
signaling pathway, the primary mechanism of action for Morpheridine, and a schematic of its
synthesis workflow using the Graphviz DOT language. This document is intended to serve as a
valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and
drug development.

Chemical Identity and Properties

Morpheridine, also known as morpholinoethylnorpethidine, is a 4-phenylpiperidine derivative.
[1] It is a strong analgesic, reportedly around four times as potent as pethidine.[1]

IUPAC Name: ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate[1][2]

CAS Number: 469-81-8[1][2]

Physicochemical Properties
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A summary of the key physicochemical properties of Morpheridine is presented in the table

below.
Property Value Source
Molecular Formula C20H30N203 [1112]
Molecular Weight 346.47 g/mol [2]
Appearance Colorless liquid [3]

logP (Octanol/Water Partition

o 1.916 (Calculated) [4]
Coefficient)
Water Solubility (logS) -1.85 (Calculated) [4]
Boiling Point 188-192 °C at 0.5 mmHg

Dihydrochloride Salt Melting

) 264-266 °C (decomposition)
Point

Synthesis of Morpheridine

The synthesis of Morpheridine involves a two-stage process: the preparation of the key
intermediate, normeperidine, followed by its alkylation with N-(2-chloroethyl)morpholine.[1]

Synthesis Workflow
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Morpheridine Synthesis Workflow

Normeperidine Synthesis

Benzyl Cyanide bis(2-chloroethyl)amine (tosyl analog)

Substituted Piperidine

Basic Hydrolysis

Carboxylic Acid Intermediate

Esterification & Detosylation
(H2S04, Ethanol)

Final Alkylation

N-(2-chloroethyl)morpholine

Morpheridine
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Caption: Workflow for the synthesis of Morpheridine.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroethyl)morpholine
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This protocol is adapted from a standard procedure for the synthesis of N-(2-
chloroethyl)morpholine from 2-morpholinoethanol.[3]

Materials:

2-morpholinoethan-1-ol

e Thionyl chloride (SOCI2)

e Dichloromethane (DCM)

¢ N,N-Dimethylformamide (DMF) (catalytic amount)
» Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

o Standard laboratory glassware and purification apparatus (e.g., rotary evaporator,
chromatography column)

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-
morpholinoethan-1-ol (1.0 eq.) in dichloromethane.

e Add a catalytic amount of DMF.

e Cool the mixture to O °C in an ice bath.

o Slowly add thionyl chloride (5.0 eq.) dropwise to the stirred solution.

» After the addition is complete, remove the ice bath and heat the reaction mixture to 40 °C.

e Maintain the reaction at 40 °C overnight, monitoring the progress by thin-layer
chromatography (TLC).

» Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
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« Dilute the crude product with dichloromethane and wash with a saturated sodium
bicarbonate solution to neutralize any remaining acid.

o Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

o Concentrate the organic layer under reduced pressure to obtain the crude N-(2-
chloroethyl)morpholine.

o Purify the crude product by column chromatography using a suitable eluent system (e.g., 3%
methanol in dichloromethane) to yield pure N-(2-chloroethyl)morpholine as a colorless liquid.

[3]
Protocol 2: Synthesis of Morpheridine

The final step in the synthesis of Morpheridine is the alkylation of normeperidine with the
previously synthesized N-(2-chloroethyl)morpholine.[1] The following is a general protocol
based on the known reactivity of these compounds.

Materials:

Normeperidine

N-(2-chloroethyl)morpholine

A suitable non-polar, aprotic solvent (e.g., toluene or acetonitrile)

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

Standard laboratory glassware for reflux and workup

Purification apparatus (e.g., column chromatography or distillation)
Procedure:

 In a round-bottom flask, dissolve normeperidine (1.0 eqg.) and a non-nucleophilic base (e.g.,
potassium carbonate, 1.5 eq.) in a suitable solvent like toluene.

e Add N-(2-chloroethyl)morpholine (1.1 eq.) to the mixture.
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» Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction
progress by TLC.

 After the reaction is complete, cool the mixture to room temperature.
o Filter the mixture to remove the inorganic base.
o Wash the filtrate with water to remove any remaining salts.

o Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and
concentrate under reduced pressure.

e The resulting crude Morpheridine can be purified by vacuum distillation or column
chromatography to yield the final product.

Pharmacology

Morpheridine is a potent opioid receptor agonist, which accounts for its strong analgesic
properties.[1]

Opioid Receptor Signaling Pathway

The analgesic and other effects of Morpheridine are mediated through its interaction with
opioid receptors, which are G-protein coupled receptors (GPCRSs). The general signaling
cascade initiated by the activation of p-opioid receptors is depicted below.
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Caption: Simplified opioid receptor signaling cascade.

Evaluation of Analgesic Activity
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The analgesic potency of Morpheridine can be assessed using various animal models of
nociception. The hot-plate test is a common method to evaluate the efficacy of centrally acting
analgesics.

Protocol 3: Hot-Plate Test for Analgesic Activity

This protocol is a standard procedure for assessing thermal pain sensitivity in rodents.[5][6]
Materials:

o Hot-plate apparatus with adjustable temperature control

e Animal subjects (e.g., mice or rats)

» Morpheridine solution for injection

» Vehicle control (e.g., saline)

o Standard positive control (e.g., morphine)

o Syringes and needles for administration

Procedure:

¢ Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes
before the experiment.

o Baseline Latency: Set the hot-plate temperature to a constant, non-injurious temperature
(e.g., 55 £ 0.5 °C). Place each animal individually on the hot plate and start a timer. Record
the time it takes for the animal to exhibit a pain response, such as licking its paws or
jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be
established to prevent tissue damage.

o Drug Administration: Administer Morpheridine, the vehicle control, or the positive control to
different groups of animals via a suitable route (e.g., subcutaneous or intraperitoneal
injection).
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o Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30,
60, and 90 minutes), place each animal back on the hot plate and measure the response
latency as described in step 2.

o Data Analysis: The analgesic effect is determined by a statistically significant increase in the
response latency compared to the vehicle control group. The potency of Morpheridine can
be compared to that of the standard positive control.

Route of

Test o . Species Value Source
Administration

LDso Intravenous (1V) Mouse 45 mg/kg -
Intraperitoneal
LDso Mouse 118 mg/kg -
(IP)
Conclusion

Morpheridine is a potent synthetic opioid with a well-defined chemical structure and a clear
synthetic pathway. Its pharmacological activity is mediated through the activation of opioid
receptors, leading to significant analgesia. The experimental protocols provided in this guide
offer a framework for the synthesis and preclinical evaluation of this compound. This technical
summary provides foundational knowledge for researchers and scientists interested in the
further study and development of Morpheridine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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